molecular formula C8H8N2O4 B1617827 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 62140-78-7

7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B1617827
CAS No.: 62140-78-7
M. Wt: 196.16 g/mol
InChI Key: FPLCYUDKBMTETP-UHFFFAOYSA-N
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Description

7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound with the CAS Number: 62140-78-7 . It has a molecular weight of 196.16 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H8N2O4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2,9H2 .

Scientific Research Applications

Fluorescent Probes for Biological Systems

A significant application of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine derivatives is in the development of fluorescent probes for biological systems. For instance, the compound has been utilized in creating a mitochondria-targeted fluorescent probe for hydrogen sulfide, showcasing an ability for turn-on fluorescence with a 68-fold enhancement. This probe demonstrates low cytotoxicity and good selectivity, making it suitable for intracellular imaging to investigate biological functions and pathological roles of hydrogen sulfide in living systems (Pak et al., 2016).

Antibacterial Properties

Another research direction involves synthesizing new derivatives to explore their antibacterial properties. Studies have shown that certain derivatives exhibit interesting antibacterial activity against both gram-positive and gram-negative strains. This activity is particularly noted in derivatives with lipophilic groups, suggesting a potential pathway for developing new antibacterial agents (Al-Hiari et al., 2007).

Catalysis and Chemical Transformations

The compound has also been applied in catalysis and chemical transformations. For example, a study highlighted its role in the nonheme iron-mediated amination of C(sp3)-H bonds, presenting an efficient pathway for the amination of hydrocarbons and steroids. This catalytic process leverages the unique chemical structure of this compound derivatives to facilitate the introduction of amino compounds, which are pivotal in the synthesis of drugs and biologically active molecules (Liu et al., 2013).

Inhibiting Glutathione S-Transferase (GST)

Furthermore, selected derivatives of this compound have shown to be effective inhibitors of glutathione S-transferase (GST) P1-1, an enzyme involved in cellular resistance to anticancer drugs. This inhibition has demonstrated potent cytotoxic activity in various cancer cell lines, indicating the therapeutic potential of these compounds in overcoming drug resistance and promoting apoptosis in tumor cells (Turella et al., 2005).

Future Directions

While specific future directions for 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine are not mentioned in the sources I found, the study of compounds that combine sulfonamide and benzodioxane fragments for their antibacterial properties suggests potential future research directions .

Properties

IUPAC Name

6-nitro-2,3-dihydro-1,4-benzodioxin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLCYUDKBMTETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345800
Record name 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62140-78-7
Record name 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 6,7-dinitro-2,3-dihydrobenzo[1,4]dioxin (Takakis, I. M.; Hadjimihalakis, P. M. J. Heterocyclic. Chem., 1991, 28, 625., 13 g, 57.8 mmol) and acetic acid (150 mL) was added iron powder (9.6 g, 172.5 mmol) at room temperature, then the mixture was refluxed for 30 min. After cooling, the mixture was filtered through a pad of Celite and the filtrate was concentrated. The residue was purified by flash column chromatography on silica gel eluting with hexane/ethyl acetate (gradient elution from 1:1 to 1:2) to afford 3.22 g (28%) of the title compound as orange solid:
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
9.6 g
Type
catalyst
Reaction Step Two
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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